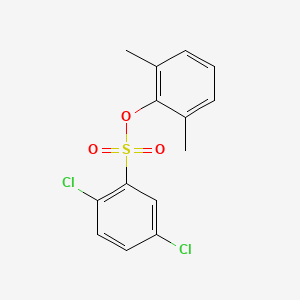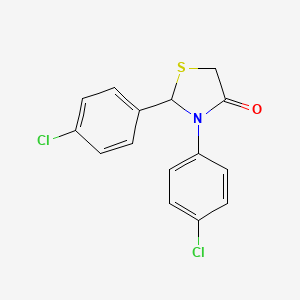![molecular formula C15H11N3O3S B5125510 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is also known as indole-2,3-dione-thiosemicarbazone (ITSC), and it is a derivative of thiosemicarbazone.
Wirkmechanismus
The mechanism of action of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, studies have shown that ITSC can inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the replication of certain viruses, including the herpes simplex virus.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that ITSC can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. ITSC has also been shown to inhibit the growth of bacteria and viruses, which may contribute to its antibacterial and antiviral activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its potential as a therapeutic agent. However, one of the main limitations is the lack of understanding of its mechanism of action. Additionally, further studies are needed to determine its toxicity and potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some possible areas of focus include:
1. Further investigation of its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases.
2. Studies to determine its toxicity and potential side effects.
3. Investigation of its potential as an agricultural pesticide.
4. Exploration of its potential as a material for electronic and optoelectronic devices.
5. Development of new synthesis methods to improve yields and purity.
Synthesemethoden
The synthesis of 5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through the reaction of thiosemicarbazide with indole-2,3-dione in the presence of acetic anhydride. This reaction yields ITSC as a yellow crystalline solid with a high yield.
Wissenschaftliche Forschungsanwendungen
5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its potential applications in various fields. In medicine, ITSC has been shown to possess antitumor, antiviral, and antibacterial activities. It has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-[(1-acetylindol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8(19)18-7-9(10-4-2-3-5-12(10)18)6-11-13(20)16-15(22)17-14(11)21/h2-7H,1H3,(H2,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCWZRROJJINNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=S)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-[1,3-phenylenebis(oxy)]dibenzamide](/img/structure/B5125427.png)
![2-[(2-methylbenzyl)thio]-1H-naphtho[2,3-d]imidazole](/img/structure/B5125435.png)

![5-(2,3-dichlorophenyl)-1,3-dimethyl-5,5a-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B5125452.png)
![2-[4-({4-[(dimethylamino)methyl]-1H-1,2,3-triazol-1-yl}methyl)-1-piperidinyl]-6-methylnicotinonitrile bis(trifluoroacetate)](/img/structure/B5125454.png)
![2-{[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5125460.png)
![1-[4-(5-bromo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethanone](/img/structure/B5125472.png)
![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-chlorobenzenesulfonate](/img/structure/B5125480.png)
![1-(2-chlorobenzyl)-N-[(2-methyl-1H-indol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5125484.png)
![3-(4-methoxyphenyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B5125485.png)

![N-benzyl-1-cyclopropyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125515.png)

![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)